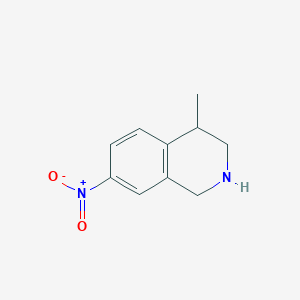
7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol is a chemical compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom, two methyl groups, a nitro group, and a hydroxyl group attached to a benzodioxole ring. Benzodioxoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol typically involves the bromination of 2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process would include nitration, bromination, and subsequent purification steps to obtain the desired product in high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild heating.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Oxidation: Chromium trioxide in acetic acid, or potassium permanganate in water.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Amino derivatives.
Oxidation: Carbonyl derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Chloro-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
7-Bromo-2,2-dimethyl-2H-1,3-benzodioxol-4-ol:
Uniqueness
The presence of both the bromine and nitro groups in 7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol makes it unique in terms of its reactivity and potential biological activities. The combination of these functional groups can lead to diverse chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
89084-75-3 |
|---|---|
Fórmula molecular |
C9H8BrNO5 |
Peso molecular |
290.07 g/mol |
Nombre IUPAC |
7-bromo-2,2-dimethyl-5-nitro-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C9H8BrNO5/c1-9(2)15-7-4(10)3-5(11(13)14)6(12)8(7)16-9/h3,12H,1-2H3 |
Clave InChI |
MRQUMBQJRIBJKE-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=C(C=C(C(=C2O1)O)[N+](=O)[O-])Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-3-methyl-N'-[(4-nitrophenyl)carbonyl]benzohydrazide](/img/structure/B14129903.png)

![Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate](/img/structure/B14129911.png)
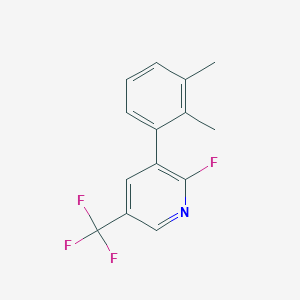
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14129926.png)
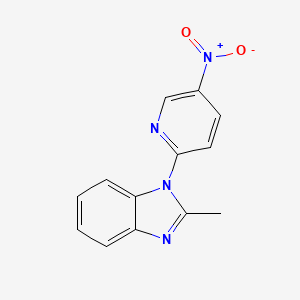
![3-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene](/img/structure/B14129941.png)

![ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14129951.png)
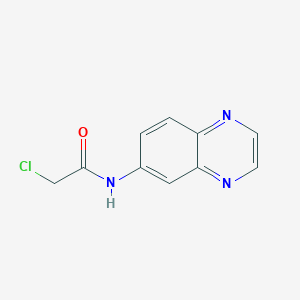
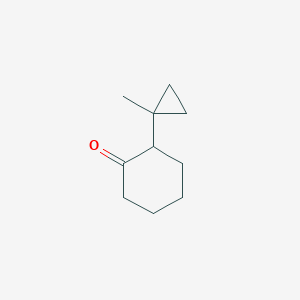
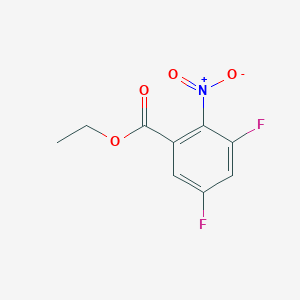
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B14129984.png)
